1-[3-(Propan-2-yloxy)propyl]azetidin-3-amine
Description
1-[3-(Propan-2-yloxy)propyl]azetidin-3-amine is a nitrogen-containing heterocyclic compound featuring an azetidine ring (a four-membered saturated ring with three carbons and one nitrogen) linked via a propyl chain to a propan-2-yloxy (isopropoxy) group. The compound’s synthesis likely involves azetidine ring-opening and alkylation strategies, as described for related N-aminopropyl scaffolds .
Properties
Molecular Formula |
C9H20N2O |
|---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
1-(3-propan-2-yloxypropyl)azetidin-3-amine |
InChI |
InChI=1S/C9H20N2O/c1-8(2)12-5-3-4-11-6-9(10)7-11/h8-9H,3-7,10H2,1-2H3 |
InChI Key |
CPAXCHZVCWFEOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCN1CC(C1)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[3-(Propan-2-yloxy)propyl]azetidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as azetidine and 3-chloropropanol.
Reaction Conditions: The azetidine is reacted with 3-chloropropanol under basic conditions to form the intermediate 3-(propan-2-yloxy)propylazetidine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, controlled temperatures, and pressure conditions.
Chemical Reactions Analysis
1-[3-(Propan-2-yloxy)propyl]azetidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions with halides or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-(Propan-2-yloxy)propyl]azetidin-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-[3-(Propan-2-yloxy)propyl]azetidin-3-amine involves its interaction with specific molecular targets and pathways. The azetidine ring and the propan-2-yloxy group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
Azetidine vs. Pyrrolidine/Piperidine Derivatives
- 1-(3-(4-(tert-Butyl)phenoxy)propyl)-pyrrolidine (): Structure: Pyrrolidine (five-membered ring) with a 4-(tert-butyl)phenoxypropyl chain. Key Differences: Larger ring size increases flexibility but reduces ring strain compared to azetidine. Application: Reported as a histamine H3 receptor ligand with monoamine oxidase B (MAO-B) inhibitory activity .
Piperazine Derivatives (HBK Series) ():
- Example: HBK16 (1N-[3-(2-chloro-5-methylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine).
- Structure: Piperazine (six-membered di-nitrogen ring) with substituted phenoxypropyl and methoxyphenyl groups.
- Key Differences: Piperazine’s dual nitrogen atoms enable diverse hydrogen-bonding interactions, which may enhance receptor affinity. The chloro and methyl substituents on the phenoxy group influence steric and electronic properties.
- Application : Studied for receptor-binding profiles in neurological disorders .
Substituent Modifications on the Propyl Chain
Ether Substituents
- (3-Ethoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine (): Structure: Ethoxypropyl chain linked to a pyridinyl-ethylamine group. Key Differences: The ethoxy group (vs. The pyridine ring introduces aromaticity, affecting π-π stacking interactions .
Methyl-[3-(naphthalen-1-yloxy)-3-thiophen-2-yl-propyl]-amine ():
Functional Group Additions
Carbamate Derivatives ():
- Example : 3-(Piperidin-1-yl)propyl tert-butylcarbamate.
- Structure : Piperidine-linked propyl chain with a tert-butylcarbamate group.
- Key Differences : The carbamate group introduces hydrolytic instability but can act as a prodrug moiety, enabling controlled release .
Pyrazole Derivatives ():
- Example : 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine.
- Structure : Pyrazole ring (five-membered, two adjacent nitrogens) with a methyl group and propylamine chain.
- Key Differences : Pyrazole’s aromaticity and hydrogen-bonding capacity differ from azetidine’s aliphatic nature. This may alter target selectivity in kinase or enzyme inhibition .
Biological Activity
1-[3-(Propan-2-yloxy)propyl]azetidin-3-amine, also known by its IUPAC name 1-(3-isopropoxypropyl)azetidin-3-amine, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Research indicates that compounds with azetidine structures often exhibit diverse biological activities, including anti-inflammatory and analgesic effects. The mechanism of action for this compound is primarily linked to its interaction with specific biological pathways such as:
- N-acylethanolamine-hydrolyzing acid amidase (NAAA) : This enzyme is involved in the degradation of palmitoylethanolamide (PEA), a bioactive lipid with anti-inflammatory properties. Inhibition of NAAA can enhance the levels of PEA, thereby prolonging its effects on inflammation and pain management .
In Vitro Studies
Recent studies have shown that azetidine derivatives can exhibit significant biological activities. For instance, compounds similar to this compound were evaluated for their inhibitory effects on NAAA. The results from these studies are summarized in Table 1.
| Compound | IC (μM) | Mechanism of Action |
|---|---|---|
| ARN19689 | 0.042 | NAAA Inhibition |
| ARN16186 | 0.655 | NAAA Inhibition |
Table 1: Inhibitory Potency of Azetidine Derivatives
Case Studies
A notable case study involved the evaluation of azetidine derivatives in models of chronic pain and inflammation. The study highlighted the compound's ability to reduce inflammatory markers and improve pain thresholds in animal models, suggesting a potential therapeutic application in managing chronic pain conditions.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption characteristics, which are crucial for systemic availability. Studies have shown that modifications to the azetidine core can enhance brain permeability, making it a candidate for central nervous system-targeted therapies .
Q & A
Q. Basic Safety Guidelines
- GHS hazards : Classified as acute oral toxicity (Category 3), skin corrosion (Category 1B), and aquatic toxicity (Category 1) .
- Preventive measures : Use PPE (gloves, goggles), work under fume hoods, and avoid inhalation/contact. Emergency procedures include rinsing eyes with water for 15 minutes and administering oxygen if inhaled .
- Storage : Keep in airtight containers away from light and moisture .
How can reaction yields be optimized in multi-step syntheses?
Q. Advanced Process Optimization
- Catalyst screening : Test transition metals (e.g., Cu, Pd) for coupling steps. For example, copper(I) bromide improved yields in pyrazole-amine coupling by 20% .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity in substitution reactions.
- Temperature control : Gradual heating (e.g., 35°C to 90°C) minimizes side reactions in exothermic steps .
Which spectroscopic techniques are most effective for structural confirmation?
Q. Basic Analytical Strategies
| Technique | Key Data | Utility |
|---|---|---|
| NMR | δ 8.87 (d, J = 2 Hz, aromatic H) | Confirms proton environments |
| HRMS | m/z [M+H]+ with <5 ppm error | Validates molecular formula |
| IR | 3298 cm (N-H stretch) | Identifies amine groups |
How does the azetidine ring influence reactivity in medicinal chemistry applications?
Advanced Mechanistic Insights
The azetidin-3-amine moiety introduces ring strain (4-membered ring), enhancing nucleophilic reactivity at the amine group. This facilitates:
- Drug design : Selective targeting of enzymes (e.g., kinase inhibitors via H-bonding interactions) .
- Derivatization : Susceptibility to oxidation (e.g., KMnO yields hydroxylated derivatives) or reduction (e.g., NaBH generates saturated analogs) .
What strategies mitigate byproduct formation during synthesis?
Q. Advanced Reaction Engineering
- Protecting groups : Temporarily block reactive amines with tert-butoxycarbonyl (Boc) to prevent undesired side reactions.
- Stepwise addition : Introduce reagents sequentially (e.g., add base before nucleophile) to control exothermicity .
- In situ monitoring : Use TLC or inline IR to track reaction progress and terminate at optimal conversion .
How can computational modeling aid in predicting biological activity?
Q. Advanced Computational Approaches
- Molecular docking : Simulate binding to targets (e.g., serotonin receptors) using software like AutoDock.
- QSAR modeling : Correlate structural features (e.g., logP, H-bond donors) with activity data from analogs .
- ADMET prediction : Use tools like SwissADME to estimate bioavailability and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
